![molecular formula C7H13NO2S B15327866 2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid](/img/structure/B15327866.png)
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid, also known as S-(2-methylprop-1-en-1-yl)cysteine, is a compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol . This compound is characterized by the presence of an amino group, a carboxyl group, and a sulfanyl group attached to a propanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid typically involves the reaction of cysteine with 2-methylprop-1-en-1-yl sulfide under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 60-80°C . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated purification systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acids depending on the reagent used.
Applications De Recherche Scientifique
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid involves its interaction with various molecular targets and pathways. The amino and sulfanyl groups allow it to form hydrogen bonds and disulfide bridges with proteins, influencing their structure and function. This compound can modulate enzyme activity and participate in redox reactions, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysteine: A naturally occurring amino acid with a similar structure but lacking the 2-methylprop-1-en-1-yl group.
Methionine: Another sulfur-containing amino acid with a different side chain structure.
Homocysteine: Similar to cysteine but with an additional methylene group in the side chain.
Uniqueness
2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid is unique due to the presence of the 2-methylprop-1-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids. This structural feature allows for specific interactions and applications that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C7H13NO2S |
|---|---|
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
2-amino-3-(2-methylprop-1-enylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H13NO2S/c1-5(2)3-11-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10) |
Clé InChI |
KIYXABDWQXDYTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CSCC(C(=O)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butanone, 4-[(4-chlorophenyl)thio]-](/img/structure/B15327790.png)

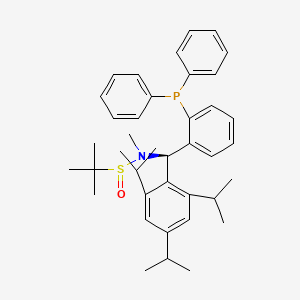
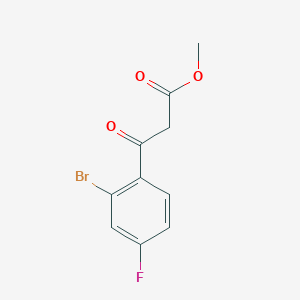
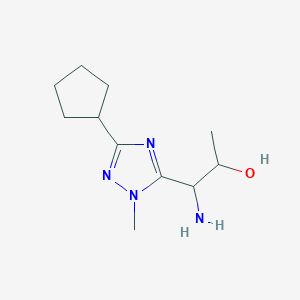
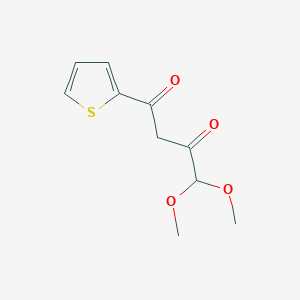
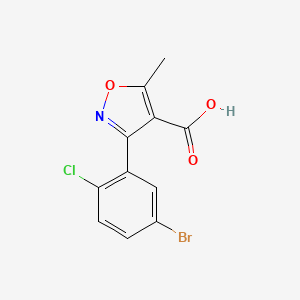
![2-[3-(2-aminoethyl)-6-fluoro-1H-indol-1-yl]acetamide](/img/structure/B15327823.png)
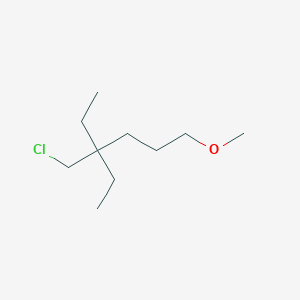
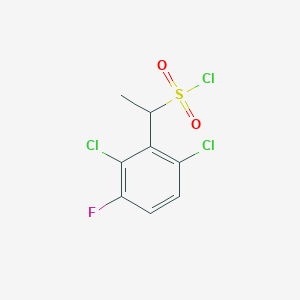
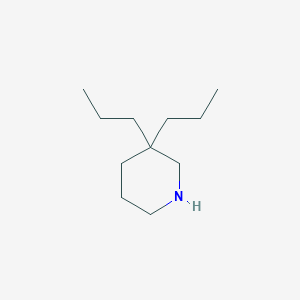
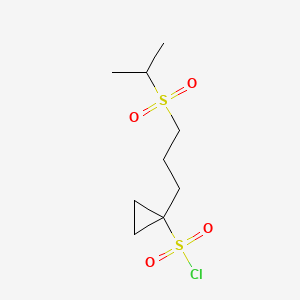
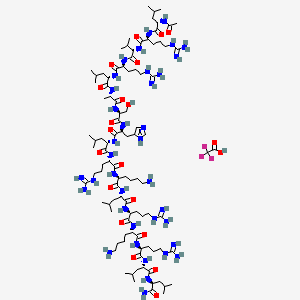
![[(2r,5s)-5-Phenyloxolan-2-yl]methanamine](/img/structure/B15327859.png)
